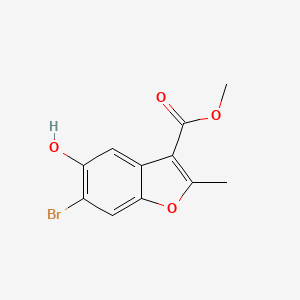

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

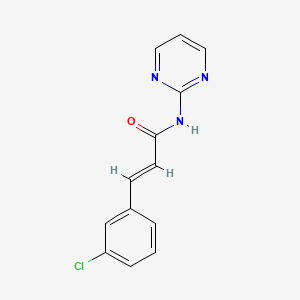

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran class . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized by reacting benzene diols, and triols with bromo phenyl acetonitrile. The yielded imine derivative is converted to a ketone with treatment with hydrochloric acid then cyclised with sodium acetate .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis

Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds, including methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have been shown to possess strong anti-tumor activities . They have been utilized as potential natural drug lead compounds in the development of anti-cancer agents .

Antibacterial Properties

Benzofuran derivatives have been found to be effective antimicrobial agents . Their unique structural features and wide array of biological activities make them a privileged structure in the field of drug discovery .

Anti-Oxidative Effects

Benzofuran compounds have been found to exhibit strong anti-oxidative activities . This makes them potential candidates for the development of drugs aimed at conditions caused by oxidative stress .

Anti-Viral Applications

Benzofuran compounds have shown potential in anti-viral applications . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .

Treatment of Gastrointestinal Diseases

Compounds similar to methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .

Synthesis of Organic Electroluminescent Devices

Benzofuran derivatives have been used in the synthesis of organic electroluminescent devices . This highlights their potential in the field of electronics and materials science .

Inhibition of α-Glucosidase and α-Amylase Activity

Some benzofuran derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase activity . This suggests potential applications in the management of conditions like diabetes .

Modulators of mGluR5

Similar compounds to methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 . This indicates their potential use in neurological research .

Mécanisme D'action

Target of Action

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a unique compound that is still under investigation. It is known that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Benzofuran derivatives are known to affect a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .

Result of Action

Based on the known activities of similar benzofuran derivatives, it can be hypothesized that this compound may have potential anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound.

Orientations Futures

Benzofuran and its derivatives have attracted much attention from synthetic organic chemists due to their wide array of biological activities . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Propriétés

IUPAC Name |

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEACRCWUAQNVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)

![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)

![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)

![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)